

Application Notes and Protocols for Sematilide in Atrial Fibrillation Research

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Compound of Interest

Compound Name: Sematilide

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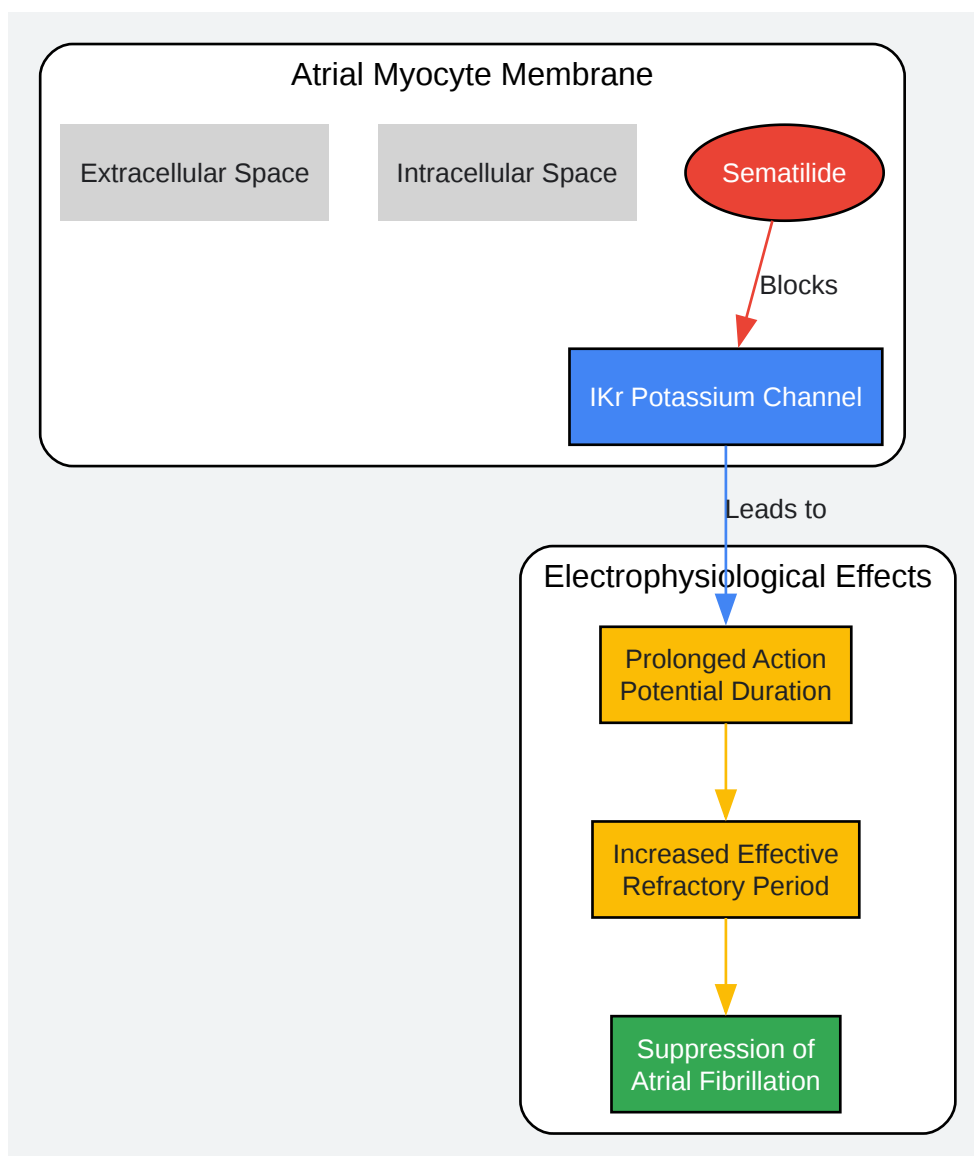
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of **Sematilide** in atrial fibrillation (AF) research models.

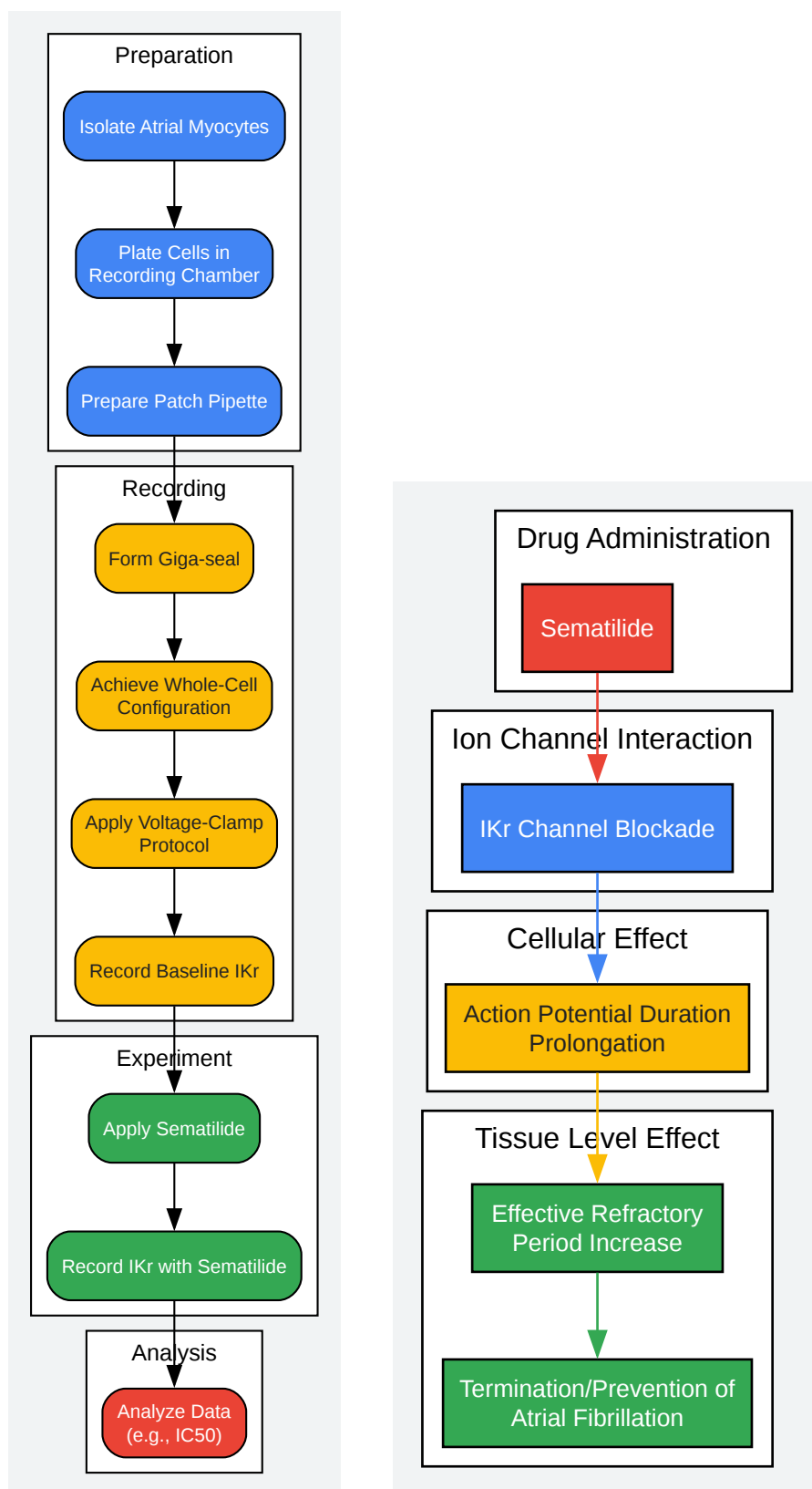
Introduction to Sematilide

Sematilide is a Class III antiarrhythmic agent known for its selective action on cardiac repolarization.[1][2][3] As a structural analog of N-acetylprocainamide, it primarily exerts its effect by prolonging the cardiac action potential duration without significantly affecting the upstroke velocity.[3][4] This selective action makes it a valuable tool for studying the mechanisms of atrial fibrillation and for the preclinical evaluation of antiarrhythmic therapies. Its primary mechanism involves the blockade of the rapidly activating component of the delayed rectifier potassium current (IKr).[5][6]

Mechanism of Action

Sematilide selectively blocks the rapidly activating delayed rectifier potassium current (IKr) in atrial myocytes.[5][6] This current is crucial for the repolarization phase of the cardiac action potential. By inhibiting IKr, **Sematilide** prolongs the action potential duration (APD) and the effective refractory period (ERP) in atrial tissue.[7] This effect is particularly relevant in the context of AF, as it can help to terminate and prevent re-entrant arrhythmias. Notably, **Sematilide** shows limited effects on other cardiac ion channels, such as sodium (INa) and calcium (ICa) channels, at therapeutic concentrations, highlighting its selectivity.[5]





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